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Compound of Interest

Compound Name: 3-Propylmorpholine

Cat. No.: B033731

Abstract

This application note details the comprehensive characterization of 3-propylmorpholine, a
substituted morpholine derivative, utilizing nuclear magnetic resonance (NMR) spectroscopy
and mass spectrometry (MS). These analytical techniques are fundamental in confirming the
chemical structure and purity of synthesized small molecules in drug discovery and
development. Herein, we provide detailed protocols for tH NMR, 3C NMR, and ESI-MS
analysis, along with the interpretation of the resulting data. The presented methodologies and
data serve as a reference for researchers and scientists engaged in the synthesis and
characterization of morpholine-based compounds.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals
and biologically active compounds, owing to their favorable physicochemical properties. The
precise structural elucidation of these molecules is a critical step in the drug development
pipeline to ensure identity, purity, and consistency. 3-propylmorpholine, a simple derivative,
serves as an excellent model for demonstrating the application of standard analytical
techniques.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of a molecule, while mass spectrometry (MS) offers accurate
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molecular weight and fragmentation data. The combination of these techniques provides an
unambiguous confirmation of the molecular structure. This document outlines the standardized
procedures for acquiring and interpreting NMR and MS data for 3-propylmorpholine.

Data Presentation
Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 3-propylmorpholine were acquired in deuterated chloroform (CDCIs) at
room temperature. The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: *H NMR Data for 3-Propylmorpholine

. . Coupling

Chemical Shift L . )

Multiplicity Integration Constant (J, Assignment
(3, ppm)

Hz)

3.85-3.75 m 2H - O-CHez (ring)
3.65-3.55 m 1H - O-CH (ring)
2.90 - 2.70 m 2H - N-CH:z (ring)
2.65-2.50 m 1H - N-CH (ring)
1.70 s (br) 1H - NH
1.50-1.30 m 4H - -CH2-CH2-CHs
0.90 t 3H 7.2 -CH2-CHs

Table 2: 13C NMR Data for 3-Propylmorpholine
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Chemical Shift (6, ppm) Assignment
71.5 O-CHz (ring)
67.8 O-CH (ring)
54.2 N-CH (ring)
46.0 N-CHz: (ring)
36.5 -CH2-CH2CHs
19.0 -CH2-CH2CHs
14.2 -CHs

Mass Spectrometry (MS) Data

The mass spectrum was obtained using Electrospray lonization (ESI) in positive ion mode.

Table 3: Mass Spectrometry Data for 3-Propylmorpholine

Parameter Value
lonization Mode ESI+
Molecular Formula C7H1sNO
Calculated Molecular Weight 129.1154
Observed [M+H]* (m/z) 130.1227

Experimental Protocols
'H and **C NMR Spectroscopy

o Sample Preparation: A solution of 3-propylmorpholine (approximately 5-10 mg) was
prepared by dissolving it in deuterated chloroform (CDClIs, 0.75 mL) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5
mm NMR tube.
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 Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer equipped with a
broadband probe.

e 'H NMR Acquisition:
o Pulse Program: A standard single-pulse sequence (zg30) was used.
o Number of Scans: 16 scans were accumulated.
o Spectral Width: A spectral width of 16 ppm was used.
o Acquisition Time: 4.096 seconds.
o Relaxation Delay: A relaxation delay of 1.0 second was set.
e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse sequence (zgpg30) was employed.

Number of Scans: 1024 scans were accumulated.

[e]

o

Spectral Width: A spectral width of 240 ppm was used.

[¢]

Acquisition Time: 1.363 seconds.

[e]

Relaxation Delay: A relaxation delay of 2.0 seconds was set.

» Data Processing: The acquired Free Induction Decays (FIDs) were processed using
appropriate software. Fourier transformation was applied, followed by phase and baseline
correction. The *H NMR spectra were referenced to the residual solvent peak of CDClIs (&
7.26 ppm), and the 3C NMR spectra were referenced to the CDCls solvent peak (6 77.16

ppm).

Electrospray lonization Mass Spectrometry (ESI-MS)

» Sample Preparation: A dilute solution of 3-propylmorpholine was prepared by dissolving
approximately 1 mg of the compound in 1 mL of methanol. This stock solution was further
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diluted to a final concentration of approximately 10 pg/mL with a 50:50 mixture of methanol
and water containing 0.1% formic acid.

 Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an
electrospray ionization (ESI) source was used.

e MS Acquisition:
o lonization Mode: Positive ion mode was selected.
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Desolvation Gas Flow: 600 L/hr.
o Mass Range: The data was acquired over a mass-to-charge (m/z) range of 50-500.

o Data Analysis: The acquired mass spectrum was analyzed to determine the m/z of the
protonated molecular ion ([M+H]*). The observed mass was compared with the calculated
exact mass of the expected molecular formula to confirm the identity of the compound.

Mandatory Visualizations
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Caption: Experimental workflow for the characterization of 3-propylmorpholine.

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b033731?utm_src=pdf-body-img
https://www.benchchem.com/product/b033731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Input

3-Propylmorpholine

NMR Spectroscopy Mass Spectrometry

(1H, 13C) (ESI-MS)

Chemical Shifts,
Coupling Constants

Generated Data

Molecular lon Peak
[M+H]+

Interpretation & Confirmation

Data Interpretation

Structural Confirmation

Click to download full resolution via product page

Caption: Logical relationship of the characterization process.

To cite this document: BenchChem. [Application Note: Structural Characterization of 3-
Propylmorpholine using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b033731#nmr-and-mass-spectrometry-
characterization-of-3-propylmorpholine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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